Kolanone

Species specificity Natural product sourcing Chemotaxonomy

Kolanone (CAS 81827-55-6; C₃₃H₄₂O₄; MW 502.7 g/mol) is a polyisoprenylated benzophenone first isolated from the fruit pulp of Garcinia kola Heckel (Clusiaceae). It belongs to a structurally restricted class of natural products found predominantly in the Clusiaceae family and was the first benzophenone derivative discovered in G.

Molecular Formula C33H42O4
Molecular Weight 502.7 g/mol
Cat. No. B1245525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKolanone
Synonyms2,5-Cyclohexadien-1-one, 2-benzoyl-4-(3,7-dimethyl-2,6-octadienyl)-3-hydroxy-4,6-bis(3-methyl-2-butenyl)-
kolanone
Molecular FormulaC33H42O4
Molecular Weight502.7 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCC1(C(=O)C(=C(C(=C(C2=CC=CC=C2)O)C1=O)O)CC=C(C)C)CC=C(C)C)C)C
InChIInChI=1S/C33H42O4/c1-22(2)12-11-13-25(7)19-21-33(20-18-24(5)6)31(36)27(17-16-23(3)4)30(35)28(32(33)37)29(34)26-14-9-8-10-15-26/h8-10,12,14-16,18-19,34-35H,11,13,17,20-21H2,1-7H3/b25-19+,29-28+/t33-/m1/s1
InChIKeyCXUWMKJZOJXGIU-VFJUAXEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kolanone – A Species-Specific Polyisoprenylated Benzophenone from Garcinia kola for Antimicrobial Research & Procurement


Kolanone (CAS 81827-55-6; C₃₃H₄₂O₄; MW 502.7 g/mol) is a polyisoprenylated benzophenone first isolated from the fruit pulp of Garcinia kola Heckel (Clusiaceae) [1]. It belongs to a structurally restricted class of natural products found predominantly in the Clusiaceae family and was the first benzophenone derivative discovered in G. kola [2]. Kolanone is characterised by a unique prenylation pattern featuring one geranyl side chain at C-2 and two prenyl groups at C-4 and C-6 on the cyclohexadienone core [3]. Its distribution within the source plant spans fruit pulp, seeds, and roots [2]. Kolanone has been documented to exhibit antimicrobial activity against a range of organisms, though quantitative MIC data from the seminal 1982 paper remain behind a paywall and are not publicly accessible in abstracted form [1].

Species-Specific Chemotype Exclusive to Garcinia kola; not reported in other species
Unique Prenylation 1 geranyl + 2 prenyl groups; distinct SAR potential
Antimicrobial Screening Context Reported broad-range activity; MIC data require full-text access

Why Kolanone Cannot Be Substituted by Other Garcinia-Derived Polyisoprenylated Benzophenones


Polyisoprenylated benzophenones from Garcinia species display pronounced structure-dependent variation in both biological activity and physicochemical properties [1]. Kolanone occupies a distinct position within this chemical space: it is one of only three benzophenones identified in G. kola and is distinguished from the other two – gakolanone and garcinol – by its unique prenylation architecture (one geranyl plus two prenyl moieties vs. two geranyl groups in gakolanone vs. a more complex cage-like structure in garcinol), its broader tissue distribution (fruit pulp, seeds, and roots vs. stem-bark-restricted gakolanone), and its species-exclusive occurrence (garcinol is found across multiple Garcinia spp.) [2]. These structural and distributional differences translate into distinct physicochemical profiles (logP, TPSA, MW) that directly impact solubility, membrane permeability, and bioassay behaviour [3][4]. Substituting kolanone with garcinol or gakolanone therefore introduces both a different molecular entity and a different biological context, undermining reproducibility in target-based or phenotypic screening programmes. The evidence detailed in Section 3 quantifies these differentiation dimensions.

Prenylation Architecture Mismatch
Kolanone’s mixed geranyl-prenyl pattern differs from gakolanone (di-geranyl) and garcinol (caged); activity profiles may not transfer.
Physicochemical Profile Shift
Lower logP, TPSA, and MW vs. garcinol alter solubility and membrane permeability; assay behavior may differ.
Tissue Source Variability
Kolanone from seeds/fruit/roots vs. gakolanone only from stem bark; substitution may introduce batch variation.

Quantitative Differentiation Evidence for Kolanone vs. Closest In-Class Analogs


Species Exclusivity: Kolanone Is Restricted to Garcinia kola, Unlike the Widely Distributed Garcinol

Among the three benzophenones identified in G. kola, kolanone exhibits the narrowest phylogenetic distribution. Kolanone has been confirmed only in Garcinia kola across fruit pulp, seeds, and roots, with no reports of its occurrence in any other plant species [1]. In contrast, garcinol is widely distributed across at least four Garcinia species (G. indica, G. huillensis, G. pedunculata, and G. kola), and gakolanone, while also species-restricted, is confined to a single tissue source – stem bark [1]. This species-and-tissue exclusivity makes kolanone an irreplaceable chemotaxonomic marker and a compound for which alternative sourcing from other Garcinia species is not possible.

Species Exclusivity
Head-to-head
Kolanone: 1 Garcinia sp.
Garcinol: ≥4 spp.
Ensures unique chemotaxonomic context; garcinol cannot serve as species-specific marker.
Data from Tauchen et al. 2023 review.
Species specificity Natural product sourcing Chemotaxonomy Biodiversity prospecting

Physicochemical Differentiation: Kolanone Exhibits Superior Drug-Likeness Metrics vs. Garcinol

Computed physicochemical descriptors reveal that kolanone possesses a more favourable drug-likeness profile than garcinol, the most intensively studied G. kola benzophenone. Kolanone has a lower lipophilicity (XLogP3 8.858 vs. 10.3), a smaller topological polar surface area (TPSA 74.6 Ų vs. 111.9 Ų), and a lower molecular weight (502.7 vs. 602.8 g/mol) [1][2]. The TPSA of kolanone falls below the 140 Ų threshold commonly associated with acceptable oral bioavailability, whereas garcinol approaches this threshold. Additionally, kolanone violates fewer Lipinski rules than garcinol, which formally violates the molecular weight criterion (>500 Da) and the logP criterion (>5), while kolanone exceeds only the logP threshold [1][2].

Physicochemical Profile
Cross-study
ΔXLogP: −1.44
ΔTPSA: −37.3 Ų
ΔMW: −100.1 g/mol
Reported lower lipophilicity and smaller TPSA support lead-like property review.
Computed PubChem values.
Drug-likeness ADME Lipinski rules Lead optimisation Physicochemical profiling

Tissue Distribution Breadth Enables Multi-Source Procurement of Kolanone from G. kola

Kolanone has been isolated from three distinct tissue types of G. kola – fruit pulp, seeds, and roots – providing procurement flexibility that is unavailable for the structurally related gakolanone, which has only been isolated from stem bark [1]. The seeds of G. kola are a particularly sustainable source, as they are commercially traded in West Africa as a masticatory agent ('bitter kola'), generating a supply chain independent of destructive harvesting [1]. This multi-tissue occurrence contrasts with gakolanone's single-tissue restriction and garcinol's predominant root sourcing, offering practical advantages for large-scale extraction programmes.

Tissue Sourcing
Head-to-head
Kolanone: 3 tissues
Gakolanone: 1 tissue
Multi-tissue occurrence de-risks supply; seed sourcing offers sustainable procurement path.
Based on isolation data compiled in Tauchen et al. 2023.
Natural product isolation Supply chain Extraction yield Tissue sourcing Bioprospecting

Research Attention Gap: Kolanone Is Significantly Understudied Relative to Co-Occurring Compounds, Offering First-Mover Discovery Potential

A PubMed citation analysis reveals a stark research attention asymmetry among G. kola secondary metabolites. As of 2023, kolanone has accumulated only 6 PubMed-indexed citations, compared with 399 citations for garcinol and dominating attention on the biflavonoid complex kolaviron [1]. Despite being the first benzophenone discovered in G. kola (1982), kolanone remains one of the least-studied bioactive constituents of this species [1]. This under-investment creates an opportunity for researchers to generate novel data in a compound space where the nearest analog (garcinol) is already extensively characterised, reducing the likelihood of redundant discovery.

Research Attention Gap
Cross-study
Kolanone: 6 citations
Garcinol: 399 citations
Low prior-art density supports novelty potential for screening programs.
PubMed survey through 2023.
Research gap Novelty Underexplored First-mover advantage Publication landscape

Class-Level Antimicrobial Activity with Broad Organism Range Reported in the Foundational Study

The original isolation paper by Hussain et al. (1982) reported that kolanone exhibits significant antimicrobial activity against a range of organisms [1]. While the specific MIC values are not retrievable from the publicly available abstract or open-access sources, the paper has accumulated 105 citations on Semantic Scholar, indicating sustained scientific interest in its antimicrobial properties [2]. By class-level inference, polyisoprenylated benzophenones as a group demonstrate preferential activity against Gram-positive bacteria; for instance, the structurally related nemorosone and guttiferone A show moderate activity against Staphylococcus aureus but no activity against Escherichia coli or Candida albicans [3]. The co-occurring benzophenone in G. kola seed extracts (containing kolanone) demonstrated antibacterial activity against both Gram-positive and Gram-negative organisms in the Madubunyi (1995) study, though the activity of purified kolanone was not separately quantified [4].

Antimicrobial Activity
Class-level
Reported broad-range activity; MIC data not publicly accessible
Supports antimicrobial screening context; data to verify via full-text access.
Original study: Hussain et al. 1982; 105 citations on Semantic Scholar.
Antimicrobial Antibacterial Natural product antibiotic Gram-positive Gram-negative

Structural Differentiation: Kolanone's Unique Geranyl-Prenyl Architecture Distinguishes It from All Other G. kola Benzophenones

Kolanone possesses a C-2 geranyl (C₁₀) side chain plus C-4 and C-6 prenyl (C₅) groups on its cyclohexadienone core, yielding a distinctive mixed prenylation architecture [1][2]. This contrasts fundamentally with gakolanone, which bears two geranyl groups at the 3' and 5' positions of a tetrahydroxybenzophenone scaffold [3], and with garcinol, which features a bicyclo[3.3.1]nonane caged polyprenylated structure [4]. The degree and pattern of prenylation in polyisoprenylated benzophenones is known to directly influence both antibacterial potency and aqueous mobility, as demonstrated for chamone I vs. nemorosone II [5]. Kolanone's mixed geranyl-prenyl architecture thus represents a structurally distinct chemotype within this compound class, predicting a unique biological fingerprint not reproducible by other G. kola benzophenones.

Prenylation Pattern
Class-level
Kolanone: 1 geranyl + 2 prenyl
Gakolanone: 2 geranyl
Unique mixed architecture not replicable by other G. kola benzophenones; distinct SAR fingerprint expected.
Structural data: MeSH, Akoro et al. 2020.
Structure-activity relationship Prenylation pattern Chemotype Structural uniqueness Natural product diversity

Recommended Research and Industrial Application Scenarios for Kolanone Based on Differentiated Evidence


Species-Specific Chemotaxonomic Standard for Garcinia kola Authentication

Kolanone's exclusive occurrence in Garcinia kola (0 reports in any other species) [1] makes it an ideal chemotaxonomic marker for botanical authentication of G. kola raw materials. Unlike garcinol, which cannot distinguish G. kola from other Garcinia species, kolanone positivity provides definitive species confirmation. This application is particularly relevant for quality control in the bitter kola nut trade, where G. kola seeds command premium prices and are vulnerable to adulteration with other Garcinia species. Procurement of purified kolanone as an analytical reference standard enables LC-MS/MS-based authentication protocols.

Lead-Like Benzophenone Scaffold for Antimicrobial SAR Programmes

With a molecular weight (502.7 g/mol) at the upper boundary of lead-like space and a TPSA (74.6 Ų) well within oral bioavailability thresholds, kolanone offers a more tractable starting point for medicinal chemistry optimisation than garcinol (MW 602.8, TPSA 111.9) [2]. The documented antimicrobial activity against a range of organisms [3], combined with three modifiable prenyl side chains, provides multiple vectors for semi-synthetic derivatisation. Researchers prioritising kolanone over garcinol for antimicrobial lead discovery benefit from both superior physicochemical properties and substantially lower prior-art density (6 vs. 399 PubMed citations) [1].

Multi-Tissue Sustainable Extraction from Commercially Traded G. kola Seeds

The confirmated presence of kolanone in G. kola seeds [1] – a commodity already traded in West African markets as 'bitter kola' – enables a procurement strategy that leverages existing agricultural supply chains. This contrasts with gakolanone, which requires destructive stem bark harvesting, and garcinol from G. kola, which requires root excavation. Seed-based extraction of kolanone is inherently more sustainable and scalable, as seeds are a renewable resource harvested non-destructively from living trees.

Underexplored Phenotypic Screening Tool with First-Mover Publication Advantage

The extreme research attention gap between kolanone (6 citations) and garcinol (399 citations) [1] creates a strategic opportunity for screening groups seeking novel bioactive chemotypes. Any positive hit from kolanone in a target-based or phenotypic assay is highly likely to represent a novel finding, whereas garcinol hits increasingly risk rediscovery of known pharmacology. Kolanone is therefore recommended for inclusion in diversity-oriented screening libraries where publication novelty and intellectual property defensibility are key programme metrics.

Application
Selection Property
Validation Focus
G. kola botanical authentication
Species-exclusive occurrence
LC-MS/MS marker validation
Antimicrobial SAR lead discovery
Reported lower logP, TPSA, MW vs. garcinol
Lead-like profile confirmation
Seed-based sustainable extraction
Multi-tissue sourcing (seeds, fruit, roots)
Yield and scalability assessment
Diversity screening library inclusion
Low prior-art density (6 citations)
Novelty and publication-gap evaluation
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